molecular formula C16H12FNO B8311887 3-Fluoro-7-methoxy-5,10-dihydroindeno[1,2-b]indole

3-Fluoro-7-methoxy-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8311887
M. Wt: 253.27 g/mol
InChI Key: HSCNBZCUTCASFM-UHFFFAOYSA-N
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Patent
US08519122B2

Procedure details

To a solution of 3-methoxyphenyl hydrazine (2.01 g, 11.53 mmol) and 6-fluoro-1-indanone (1.73 g, 11.50 mmol) in ethanol (22 mL) was added glacial acetic acid (3 drops). The solution was stirred at reflux (85° C.) for 15 minutes and cooled to room temperature. Ethanol was removed in vacuo and the resulting brown oil was dissolved in isopropanol (39 mL). Sulfuric acid (36N, 1.28 mL) was added via syringe and the solution was stirred at reflux (90° C.) for 15 hours and subsequently cooled to room temperature. The reaction was then basified to pH 10 via addition of aqueous sodium hydroxide (2% by mass) resulting in the formation of precipitate. The solid was collected by vacuum filtration to yield a brown residue, which was subsequently dissolved in 20 mL dichloromethane, and diluted with 15 mL H2O. The organic layer was partitioned and the aqueous layer was extracted 1×15 mL ethyl acetate and 1×15 mL dichloromethane. Organic layers were pooled, dried over anhydrous magnesium sulfate, and concentrated to yield 55 as a mixture of regioisomers (3:1 55:undesired). Crude product was brought on to the next step without further purification. 1H NMR (600 MHz, CDCl3): δ 8.17 (s, 1H), 7.50 (d, J=8.4 Hz), 7.38-7.41 (dd, 1H, J=8.4, 5.4 Hz), 7.05-7.07 (dd, 1H, J 9.0, 2.4 Hz), 6.927 (d, 1H, J=2.4 Hz), 6.83-6.86 (m, 2H), 3.87 (s, 3H), 3.63 (s, 2H). 13C NMR (150 MHz, CDCl3): δ 162.4 (d, J=241.5 Hz), 156.6, 142.4 (d, J=2.4 Hz), 141.7, 141.3 (d, J=3.0 Hz), 136.8 (d, J=9.6 Hz), 125.8 (d, J=9.2 Hz), 124.0, 119.7, 119.1, 110.3 (d, J=22.7 Hz), 110.0, 104.2 (d, J=24.5 Hz), 96.1, 60.4, 29.8. 19F NMR (CD3CD, 376 MHz): δ −113.9 (m), −115.9 (m); FTIR: cm−1 3381, 1614, 1531, 1464, 1270, 1188, 1157, 859, 814. ESI-HRMS: Calcd. for C16H12FNO+ [M]+: 253.0897, found 253.0894.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:9]N)[CH:6]=[CH:7][CH:8]=1.[F:11][C:12]1[CH:20]=[C:19]2[C:15]([CH2:16][CH2:17][C:18]2=O)=[CH:14][CH:13]=1>C(O)C.C(O)(=O)C.ClCCl.O>[F:11][C:12]1[CH:20]=[C:19]2[C:15]([CH2:16][C:17]3[C:6]4[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=4[NH:9][C:18]=32)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
COC=1C=C(C=CC1)NN
Name
Quantity
1.73 g
Type
reactant
Smiles
FC1=CC=C2CCC(C2=C1)=O
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Ethanol was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting brown oil was dissolved in isopropanol (39 mL)
ADDITION
Type
ADDITION
Details
Sulfuric acid (36N, 1.28 mL) was added via syringe
STIRRING
Type
STIRRING
Details
the solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (90° C.) for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to room temperature
ADDITION
Type
ADDITION
Details
The reaction was then basified to pH 10 via addition of aqueous sodium hydroxide (2% by mass)
CUSTOM
Type
CUSTOM
Details
resulting in the formation of precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
to yield a brown residue, which
CUSTOM
Type
CUSTOM
Details
The organic layer was partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 1×15 mL ethyl acetate and 1×15 mL dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2CC3=C(NC=4C=C(C=CC34)OC)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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